

# Spectroscopic Profile of 2-Iodo-5-methoxypyridine: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodo-5-methoxypyridine**

Cat. No.: **B1310883**

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This technical guide provides a comprehensive overview of the available  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **2-Iodo-5-methoxypyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public, experimentally derived spectral data, this guide combines information from chemical suppliers with generalized experimental protocols.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

Quantitative NMR data for **2-Iodo-5-methoxypyridine** is not widely available in peer-reviewed literature. However, supplier information indicates that NMR spectra have been recorded. The tables below are structured to present such data once it becomes accessible.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Iodo-5-methoxypyridine**

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	Data not available	Data not available	Data not available
H-4	Data not available	Data not available	Data not available
H-6	Data not available	Data not available	Data not available
-OCH <sub>3</sub>	Data not available	Data not available	Data not available

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Iodo-5-methoxypyridine**

Atom No.	Chemical Shift ( $\delta$ , ppm)
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
-OCH <sub>3</sub>	Data not available

## Experimental Protocol

The following is a generalized experimental protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for pyridine derivatives, based on information from chemical suppliers and standard laboratory practices.

**Sample Preparation:** A sample of **2-Iodo-5-methoxypyridine** would be dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

**Instrumentation:** NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.

**<sup>1</sup>H NMR Acquisition Parameters (Representative):**

- Solvent:  $\text{CDCl}_3$ <sup>[1]</sup>
- Internal Standard: Tetramethylsilane (TMS)<sup>[1]</sup>
- Temperature:  $20.0^\circ\text{C}$ <sup>[1]</sup>
- Pulse Program: Standard single-pulse
- Spectral Width: 0-15 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

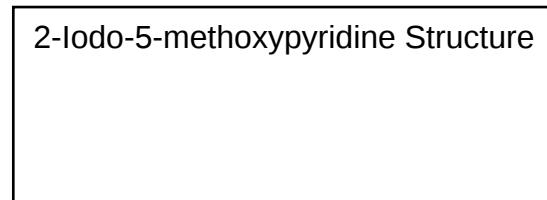
$^{13}\text{C}$  NMR Acquisition Parameters (Representative):

- Solvent:  $\text{CDCl}_3$
- Internal Standard: Tetramethylsilane (TMS)
- Temperature:  $20.6^\circ\text{C}$
- Pulse Program: Proton-decoupled single-pulse
- Spectral Width: 0-200 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024-4096

**Data Processing:** The acquired Free Induction Decays (FIDs) would be processed using appropriate NMR software. This would involve Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

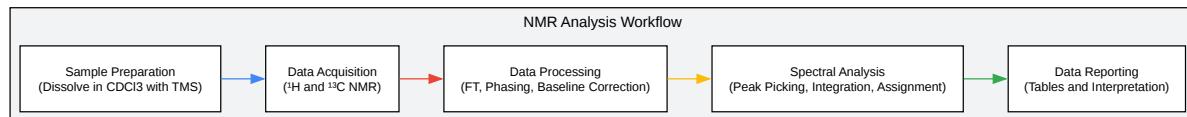
## Structural and Logical Representations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.



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Caption: Molecular Structure of **2-Iodo-5-methoxypyridine**



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Caption: Generalized workflow for NMR spectroscopic analysis.

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## References

- 1. [tcichemicals.com](http://tcichemicals.com) [tcichemicals.com]

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Email: [info@benchchem.com](mailto:info@benchchem.com)